Cas no 63492-82-0 ((S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate)

(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
- (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester
- 2-Quinolinecarboxylicacid, 1,2,3,4-tetrahydro-, methyl ester, (2S)-
- methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
- (S)-1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER
- (S)-2-(methoxycarbonyl)tetrahydroquinoline
- 1,2,3,4-tetrahydroquinoline-2S-carboxylic acid methyl ester
- methyl (S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
- SCHEMBL7433964
- Q-103211
- AKOS006272541
- PS-17879
- DTXSID10426116
- Q-103210
- (S)-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester, AldrichCPR
- 63492-82-0
- AC-6480
- A8741
- (S)-methyl1,2,3,4-tetrahydroquinoline-2-carboxylate
-
- MDL: MFCD00798225
- Inchi: InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3/t10-/m0/s1
- InChI Key: ACEPYLDNGYGKDY-JTQLQIEISA-N
- SMILES: COC(=O)[C@@H]1CCC2=CC=CC=C2N1
Computed Properties
- Exact Mass: 191.09500
- Monoisotopic Mass: 191.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3A^2
- XLogP3: 2.3
Experimental Properties
- Density: 1.125±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 315 °C at 760 mmHg
- Flash Point: 144.3 °C
- Refractive Index: 1.532
- Solubility: Slightly soluble (3.4 g/l) (25 º C),
- PSA: 38.33000
- LogP: 1.72430
(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Security Information
(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1298360-5G |
methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate |
63492-82-0 | 97% | 5g |
$1730 | 2024-07-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S927747-25mg |
(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate |
63492-82-0 | 95% | 25mg |
¥900.00 | 2022-08-31 | |
Chemenu | CM144216-10g |
(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate |
63492-82-0 | 95% | 10g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y1298360-1G |
methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate |
63492-82-0 | 97% | 1g |
$555 | 2024-07-21 | |
eNovation Chemicals LLC | Y1298360-10G |
methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate |
63492-82-0 | 97% | 10g |
$2945 | 2024-07-21 | |
eNovation Chemicals LLC | D505575-10g |
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid Methyl ester |
63492-82-0 | 97% | 10g |
$4500 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8627-100.0mg |
methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate |
63492-82-0 | 97% | 100.0mg |
¥745.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8627-1g |
methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate |
63492-82-0 | 97% | 1g |
¥3240.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8627-5g |
methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate |
63492-82-0 | 97% | 5g |
¥10044.0 | 2024-04-18 | |
eNovation Chemicals LLC | D505575-100mg |
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid Methyl ester |
63492-82-0 | 97% | 100mg |
$215 | 2025-02-26 |
(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Related Literature
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
Additional information on (S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
(S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate: A Comprehensive Overview
(S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate, also known by its CAS number 63492-82-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroquinolines, which are derivatives of quinoline with a partially saturated ring structure. The (S) configuration indicates that the chiral center at the second position of the tetrahydroquinoline ring is in the S configuration. The methyl ester group attached to the carboxylic acid moiety further distinguishes this compound from its related analogs.
The structure of (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate consists of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. The tetrahydro portion refers to the partial saturation of the quinoline ring system. The carboxylate group is esterified with a methyl group, which plays a crucial role in modulating the compound's physical and chemical properties. This esterification not only affects solubility but also influences bioavailability when considering potential pharmaceutical applications.
Recent studies have highlighted the potential of (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate in drug discovery and development. Researchers have explored its role as a precursor for more complex molecules with therapeutic potential. For instance, the compound has been investigated as a building block for constructing bioactive compounds targeting various disease states such as cancer and neurodegenerative disorders.
In terms of synthesis, several methods have been reported for the preparation of (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate. One common approach involves the use of chiral catalysts to achieve high enantiomeric excess during the formation of the chiral center. This ensures that the (S) configuration is retained throughout subsequent reactions. Additionally, advancements in asymmetric catalysis have enabled more efficient and selective syntheses of this compound.
The pharmacological profile of (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate has been studied extensively. Preclinical data suggest that it exhibits moderate activity against certain cancer cell lines due to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Furthermore, studies have indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Another area of interest is the application of (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are exploring its potential as an active layer material in organic photovoltaics (OPVs) due to its ability to absorb light across a broad spectrum.
In conclusion, (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate (CAS No. 63492-82-0) is a versatile compound with promising applications across multiple disciplines. Its structural features and stereochemistry make it an attractive target for further research and development in drug discovery and materials science.
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